2-(3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide
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Overview
Description
2-(3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide is a complex organic compound with a unique structure that combines phenoxy and sulfamoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of the phenoxy and sulfamoyl intermediates. The phenoxy intermediate can be synthesized through the reaction of 3-methylphenol with an appropriate halogenated acetic acid derivative under basic conditions. The sulfamoyl intermediate is prepared by reacting 4-aminophenyl sulfonamide with methyl phenyl sulfonyl chloride in the presence of a base.
The final step involves coupling the phenoxy and sulfamoyl intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The sulfamoyl group can be reduced to form amine derivatives.
Substitution: The phenoxy and sulfamoyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy and sulfamoyl derivatives.
Scientific Research Applications
2-(3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to downstream effects on cellular processes and pathways, ultimately resulting in the desired therapeutic or biological outcome.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenoxy)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}acetamide
- 2-(3-chlorophenoxy)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}acetamide
- 2-(3-methylphenoxy)-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}acetamide
Uniqueness
2-(3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both phenoxy and sulfamoyl groups allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H22N2O4S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-(3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C22H22N2O4S/c1-17-7-6-10-20(15-17)28-16-22(25)23-18-11-13-21(14-12-18)29(26,27)24(2)19-8-4-3-5-9-19/h3-15H,16H2,1-2H3,(H,23,25) |
InChI Key |
QGBGNGVXZJJGBO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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